![molecular formula C19H28N2O6S2 B2518608 Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate CAS No. 2415566-04-8](/img/structure/B2518608.png)
Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a methoxy group, and a thiomorpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of 4-methoxy-3-nitrobenzoic acid, which is then esterified to form the corresponding methyl ester. The nitro group is reduced to an amine, which is subsequently reacted with thiomorpholine and oxan-4-ylmethylsulfamoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated benzoate ester, while reduction of the ester group may produce a benzoic alcohol derivative.
科学研究应用
Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The thiomorpholine ring and the sulfamoyl group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 4-methoxy-3-({[4-(morpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate
- Methyl 4-methoxy-3-({[4-(piperidin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate
Uniqueness
Methyl 4-methoxy-3-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}sulfamoyl)benzoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
methyl 4-methoxy-3-[(4-thiomorpholin-4-yloxan-4-yl)methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O6S2/c1-25-16-4-3-15(18(22)26-2)13-17(16)29(23,24)20-14-19(5-9-27-10-6-19)21-7-11-28-12-8-21/h3-4,13,20H,5-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVKROXCNLXCGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
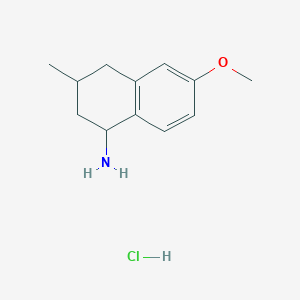
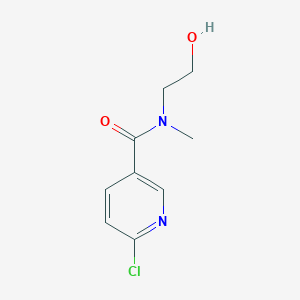
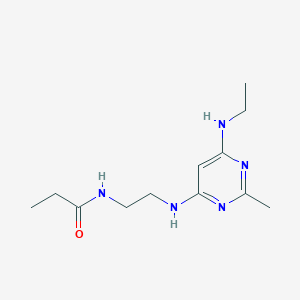

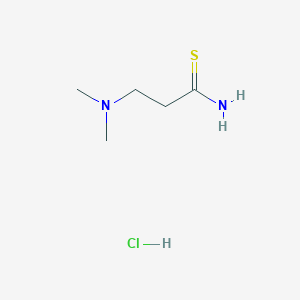
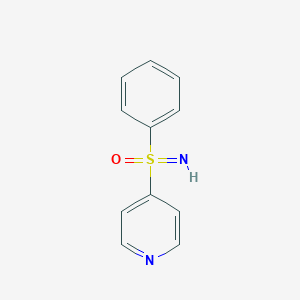
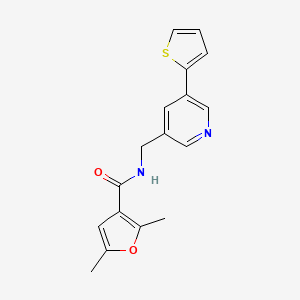
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2518542.png)
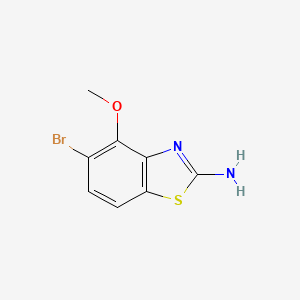
![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2518544.png)
![N-{[4-(2,6-dimethoxyphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2518545.png)
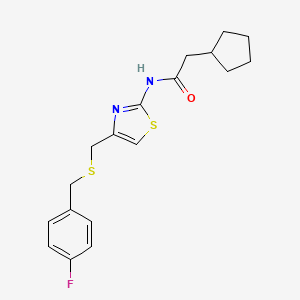
![N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)
